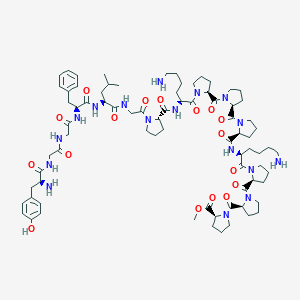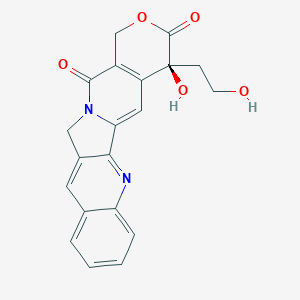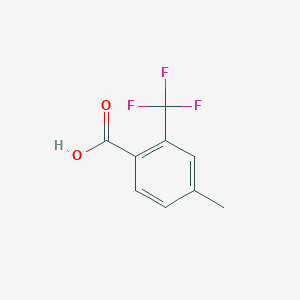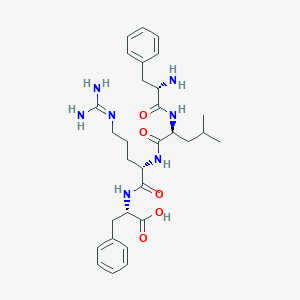
Phenylalanyl-leucyl-arginyl-phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenylalanyl-leucyl-arginyl-phenylalanine (FLRF) is a peptide that has gained attention in scientific research due to its potential applications in various fields. This peptide is composed of four amino acids, namely phenylalanine, leucine, arginine, and phenylalanine, in that order. FLRF has been synthesized using various methods and has shown promising results in different scientific studies.
Applications De Recherche Scientifique
Phenylalanyl-leucyl-arginyl-phenylalanine has been studied for its potential applications in various fields, including neuroscience, immunology, and cancer research. In neuroscience, Phenylalanyl-leucyl-arginyl-phenylalanine has been shown to have neuroprotective effects and can improve cognitive function in animal models. In immunology, Phenylalanyl-leucyl-arginyl-phenylalanine has been studied for its potential use as an immunomodulatory agent, with promising results in animal models. In cancer research, Phenylalanyl-leucyl-arginyl-phenylalanine has been shown to have anticancer properties and can inhibit the growth of cancer cells in vitro.
Mécanisme D'action
The mechanism of action of Phenylalanyl-leucyl-arginyl-phenylalanine is not fully understood, but it is believed to act through various pathways. In neuroscience, Phenylalanyl-leucyl-arginyl-phenylalanine has been shown to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in learning and memory. In immunology, Phenylalanyl-leucyl-arginyl-phenylalanine has been shown to modulate the activity of immune cells, such as macrophages and T cells. In cancer research, Phenylalanyl-leucyl-arginyl-phenylalanine has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Phenylalanyl-leucyl-arginyl-phenylalanine has been shown to have various biochemical and physiological effects, depending on the context of its use. In neuroscience, Phenylalanyl-leucyl-arginyl-phenylalanine has been shown to improve cognitive function and protect against neurodegeneration. In immunology, Phenylalanyl-leucyl-arginyl-phenylalanine has been shown to modulate the activity of immune cells and can enhance the immune response. In cancer research, Phenylalanyl-leucyl-arginyl-phenylalanine has been shown to inhibit the growth of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
Phenylalanyl-leucyl-arginyl-phenylalanine has several advantages for lab experiments, including its stability, ease of synthesis, and low toxicity. However, Phenylalanyl-leucyl-arginyl-phenylalanine also has some limitations, such as its limited solubility in aqueous solutions and its potential to degrade over time.
Orientations Futures
There are several future directions for Phenylalanyl-leucyl-arginyl-phenylalanine research, including the development of more efficient synthesis methods, the exploration of its potential as a therapeutic agent in various diseases, and the investigation of its mechanism of action. Additionally, Phenylalanyl-leucyl-arginyl-phenylalanine could be used as a tool in neuroscience research to further understand the role of NMDA receptors in learning and memory. In immunology, Phenylalanyl-leucyl-arginyl-phenylalanine could be studied further for its potential as an immunomodulatory agent. In cancer research, Phenylalanyl-leucyl-arginyl-phenylalanine could be investigated for its potential use in combination with other anticancer drugs to enhance their efficacy.
Conclusion:
In conclusion, Phenylalanyl-leucyl-arginyl-phenylalanine is a peptide that has shown promise in various scientific research applications. Its ease of synthesis, stability, and low toxicity make it an attractive tool for lab experiments. Phenylalanyl-leucyl-arginyl-phenylalanine has been shown to have neuroprotective effects, immunomodulatory properties, and anticancer properties, among others. There are several future directions for Phenylalanyl-leucyl-arginyl-phenylalanine research, and further investigation of this peptide could lead to new discoveries in various fields.
Méthodes De Synthèse
Phenylalanyl-leucyl-arginyl-phenylalanine can be synthesized using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). SPPS involves the stepwise addition of amino acids to a resin-bound peptide chain, while LPPS involves the synthesis of the peptide in a solution phase. Both methods have been used to successfully synthesize Phenylalanyl-leucyl-arginyl-phenylalanine, with SPPS being the preferred method due to its higher yield and purity.
Propriétés
Numéro CAS |
122075-70-1 |
|---|---|
Nom du produit |
Phenylalanyl-leucyl-arginyl-phenylalanine |
Formule moléculaire |
C30H43N7O5 |
Poids moléculaire |
581.7 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C30H43N7O5/c1-19(2)16-24(36-26(38)22(31)17-20-10-5-3-6-11-20)28(40)35-23(14-9-15-34-30(32)33)27(39)37-25(29(41)42)18-21-12-7-4-8-13-21/h3-8,10-13,19,22-25H,9,14-18,31H2,1-2H3,(H,35,40)(H,36,38)(H,37,39)(H,41,42)(H4,32,33,34)/t22-,23-,24-,25-/m0/s1 |
Clé InChI |
ZEIYPKQQLSUPOT-QORCZRPOSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)N |
SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)N |
SMILES canonique |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)N |
Séquence |
FLRF |
Synonymes |
FLRF peptide Phe-Leu-Arg-Phe phenylalanyl-leucyl-arginyl-phenylalanine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[2-(dimethylamino)ethyl]-1H-Indole-5-carboxylic acid](/img/structure/B39566.png)

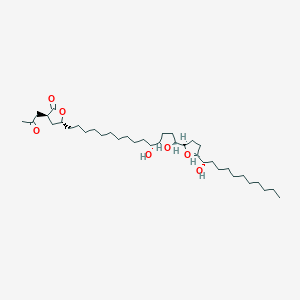
![7,8-Dihydro-5H-pyrido[1,2-a]thieno[3,2-d]pyrimidin-10(6H)-one](/img/structure/B39569.png)
![(1S,2R)-2-[(S)-Amino(carboxy)methyl]cyclopropane-1-carboxylic acid](/img/structure/B39575.png)
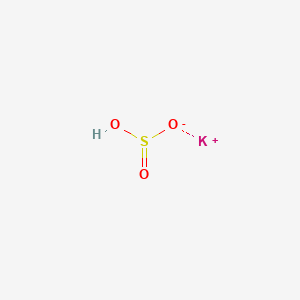
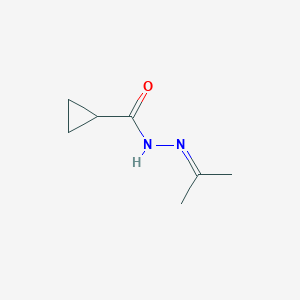
![(S)-4-[(1-Methylheptyloxy)carbonyl]phenyl 4'-octyloxy-4-biphenylcarboxylate](/img/structure/B39582.png)
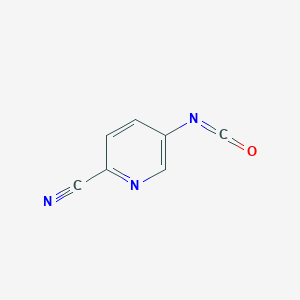
![2-Bromo-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B39590.png)
